tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate
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Overview
Description
rac-tert-butyl N-[(1R,5R,6S)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,5R,6S)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with a suitable bicyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,5R,6S)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine .
Scientific Research Applications
rac-tert-butyl N-[(1R,5R,6S)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,5R,6S)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate
- rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
- rac-tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate hydrochloride
Uniqueness
rac-tert-butyl N-[(1R,5R,6S)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-9-4-5-10(11)8-14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11+/m0/s1 |
InChI Key |
UOAGLWQTEFZDBG-GARJFASQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CNC2 |
Origin of Product |
United States |
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